
1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
“1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a chemical compound with a triazole derivative structure . It is an important raw material and intermediate used in organic synthesis .
Synthesis Analysis
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular formula of “this compound” is C10H7F2N3O2 . The InChI code is 1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15 .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 253.20 g/mol . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Antiepileptic Drugs
1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde has been used in the novel synthesis of the antiepileptic drug rufinamide and its analogues. This process involves a one-pot reaction using solventless, metal-free catalysis, providing a new approach to synthesizing important pharmaceutical compounds (Bonacorso et al., 2015).
Antimicrobial Agent Development
A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains. These compounds, characterized by NMR and mass spectral analysis, represent potential candidates for new antimicrobial agents (Jadhav et al., 2017).
Synthesis of New Heterocycles
This compound has been utilized in the synthesis of new heterocyclic compounds. These include 4-trichloroacetyl-1-(2,6-difluorobenzyl)-5-methyl(phenyl)-1H-1,2,3-triazoles, which serve as precursors for the creation of complex structures and potential biological activity assays (Prokhorova et al., 2010).
Nonlinear Optical and Spectroscopic Analysis
The molecule has been used in studies analyzing molecular, electronic, nonlinear optical, and spectroscopic properties of heterocyclic compounds. This research provides insights into the electronic properties of these compounds, relevant for various technological and scientific applications (Beytur & Avinca, 2021).
Wirkmechanismus
Target of Action
It is structurally similar to rufinamide , an anticonvulsant medication used to treat Lennox–Gastaut syndrome and various other seizure disorders . Rufinamide is known to modulate the gating of voltage-gated sodium channels , which are common targets for antiepileptic drugs .
Mode of Action
Based on its structural similarity to rufinamide, it may also modulate the gating of voltage-gated sodium channels . This modulation could reduce neuronal excitability, thereby controlling seizures .
Biochemical Pathways
Rufinamide, a structurally similar compound, is known to affect the neuronal excitability via modulation of voltage-gated sodium channels .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Based on its structural similarity to rufinamide, it may reduce neuronal excitability, thereby controlling seizures .
Zukünftige Richtungen
The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
Biochemische Analyse
Biochemical Properties
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1,2,3-triazoles, which are known for their biological activities . The compound’s interactions with enzymes such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) highlight its importance in click chemistry . These interactions are primarily based on the compound’s ability to form stable triazole rings, which can mimic amide bonds and enhance the stability and functionality of the resulting molecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that the compound can modulate the activity of sodium channels, thereby influencing neuronal signaling . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For example, its role in the CuAAC reaction involves the formation of a stable triazole ring, which can inhibit or activate specific enzymes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biochemical activity, influencing cellular processes such as gene expression and metabolic pathways . These findings are crucial for its potential use in therapeutic applications and biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects on cellular function and metabolic pathways . High doses may lead to toxic or adverse effects, including alterations in gene expression and cellular metabolism . These dosage-dependent effects are essential for determining the compound’s therapeutic window and potential side effects in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in the CuAAC reaction highlights its importance in synthetic metabolic pathways, where it facilitates the formation of stable triazole rings . Additionally, the compound can influence endogenous metabolic pathways by modulating the activity of key enzymes and regulatory proteins
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cellular membranes through specific transporters, leading to its accumulation in various cellular compartments . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and biochemical activity . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes
Eigenschaften
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMFFQNKMAORES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde in the provided study?
A1: The research primarily investigates the synthesis and antimicrobial activity of novel compounds derived from this compound. Specifically, the study focuses on attaching various 4-substituted thiazol-2-yl hydrazine moieties to the aldehyde group of the parent molecule. [] The goal is to evaluate how these structural modifications impact the antimicrobial potency of the resulting derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





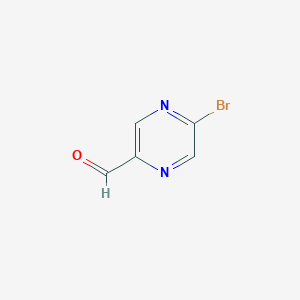
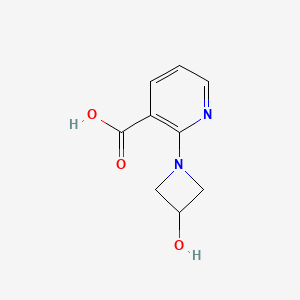

![2-(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472432.png)
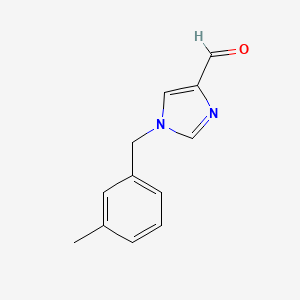
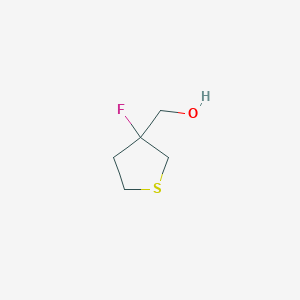
![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)
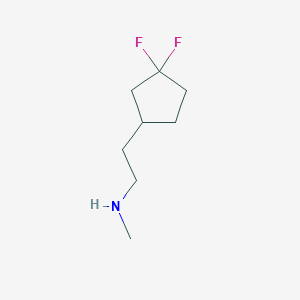


![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)
